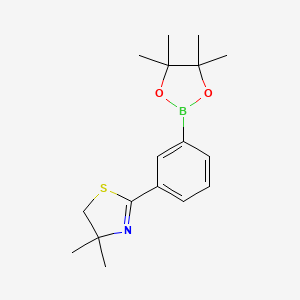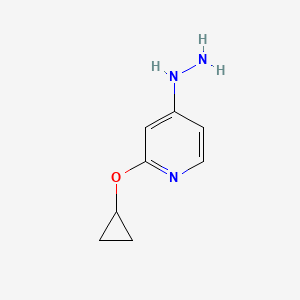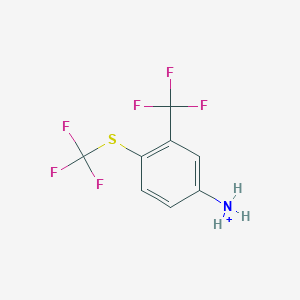
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium is an organofluorine compound characterized by the presence of trifluoromethyl and trifluoromethylsulfanyl groups attached to a phenyl ring. This compound is of significant interest due to its unique chemical properties, including high lipophilicity and strong electron-withdrawing effects, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium typically involves the trifluoromethylation of aromatic compounds. One common method is the radical trifluoromethylation of arenes using trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical conditions . Another approach involves the use of trifluoromethylthiolation reagents to introduce the trifluoromethylsulfanyl group onto the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl and trifluoromethylsulfanyl groups. These groups can modulate the reactivity and binding affinity of the compound towards various biological targets, influencing pathways related to cell signaling, enzyme inhibition, and receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethyl-phenylammonium: Similar structure but lacks the trifluoromethylsulfanyl group.
4-Trifluoromethylsulfanyl-phenylammonium: Similar structure but lacks the trifluoromethyl group.
3-Trifluoromethyl-phenylammonium: Similar structure but lacks the trifluoromethylsulfanyl group.
Uniqueness
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium is unique due to the presence of both trifluoromethyl and trifluoromethylsulfanyl groups, which confer distinct chemical properties such as enhanced lipophilicity and electron-withdrawing effects. These properties make it particularly valuable in applications requiring high reactivity and stability .
Properties
Molecular Formula |
C8H6F6NS+ |
|---|---|
Molecular Weight |
262.20 g/mol |
IUPAC Name |
[3-(trifluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]azanium |
InChI |
InChI=1S/C8H5F6NS/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H,15H2/p+1 |
InChI Key |
KCWKHKUZKSLAGY-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=C(C=C1[NH3+])C(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


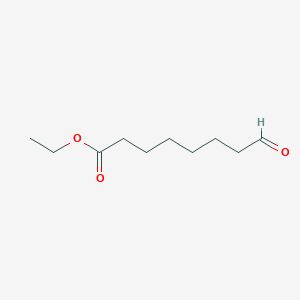
![tert-Butyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15225118.png)

![Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate](/img/structure/B15225122.png)
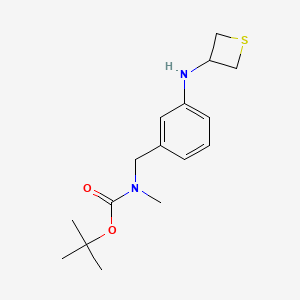
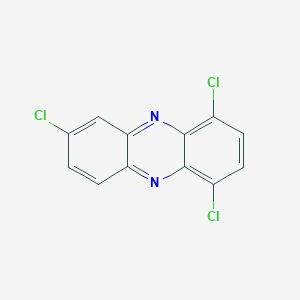

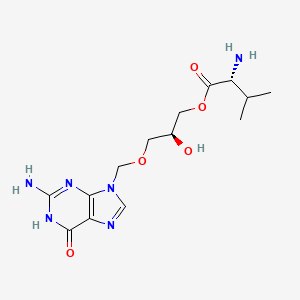
![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B15225146.png)

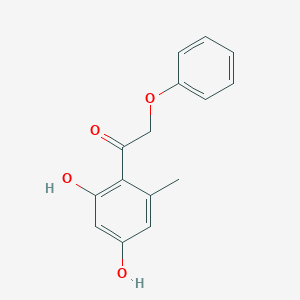
![Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15225165.png)
